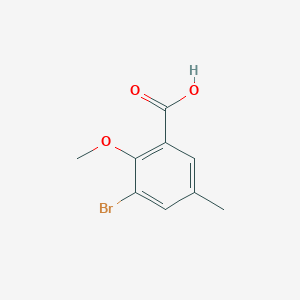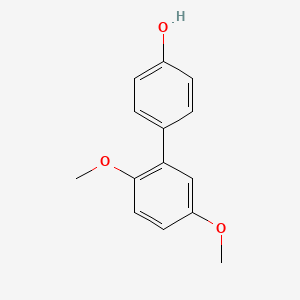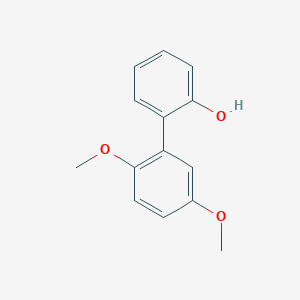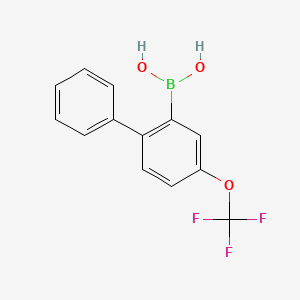
2-Chloro-2-fluoro-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-fluoro-nitroethane (2CFNE) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -59.5 °C and a boiling point of 67.5 °C. 2CFNE is a halogenated nitroalkane, meaning that it contains both a halogen and a nitro group. It is also a volatile compound, meaning that it can easily evaporate into the air. 2CFNE has been studied for its potential applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-Chloro-2-fluoro-nitroethane has a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of nitroalkanes, as well as for studying the biochemical and physiological effects of nitroalkanes. This compound has also been used in organic synthesis and pharmaceuticals. In particular, it has been used as a starting material for synthesizing other nitroalkanes and for synthesizing nitroalkane-based drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoro-nitroethane is not fully understood. However, it is known that the nitro group of this compound can be activated by a variety of enzymes, including nitroreductases, nitroalkane oxidases, and nitroalkane reductases. These enzymes can then catalyze the formation of reactive metabolites, which can interact with other molecules in the body and cause a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to have anti-cancer and anti-tumor effects.
Advantages and Limitations for Lab Experiments
2-Chloro-2-fluoro-nitroethane has several advantages and limitations for lab experiments. One of the main advantages of using this compound in lab experiments is its low toxicity. This makes it a safe and effective compound for use in a variety of scientific research applications. However, this compound is a volatile compound, which means that it can easily evaporate into the air. This can make it difficult to store and use in laboratory experiments.
Future Directions
The future of 2-Chloro-2-fluoro-nitroethane research includes exploring its potential applications in biochemistry and pharmacology. In particular, researchers are interested in studying the biochemical and physiological effects of this compound, as well as its potential use in the synthesis of new drugs. Additionally, researchers are interested in exploring the potential of this compound as a starting material for synthesizing other nitroalkanes. Finally, researchers are interested in studying the mechanism of action of this compound and its potential applications in organic synthesis.
Synthesis Methods
2-Chloro-2-fluoro-nitroethane can be synthesized through a variety of methods, including acylation, nitration, halogenation, and oxidation. The most commonly used method for synthesizing this compound is nitration, which involves reacting a nitroalkane with a halogenating agent. In this process, the nitroalkane is converted into a nitro-halogenated compound. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or nitric acid.
properties
IUPAC Name |
1-chloro-1-fluoro-2-nitroethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClFNO2/c3-2(4)1-5(6)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNZZPDVDAAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

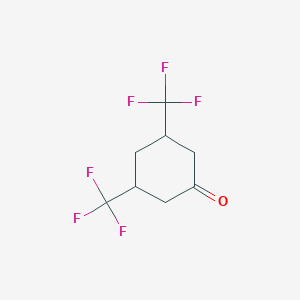
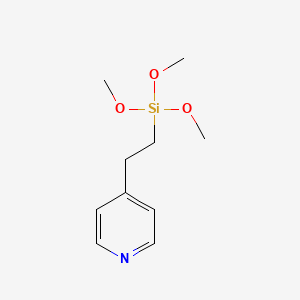
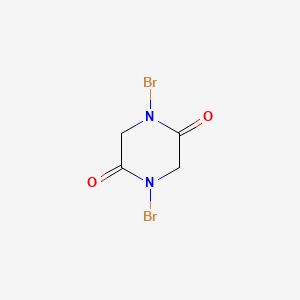
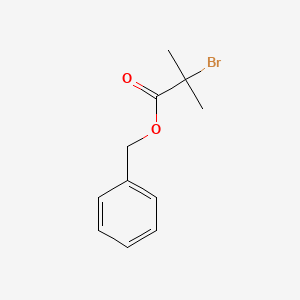

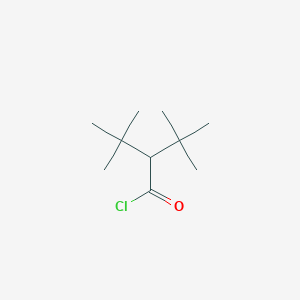
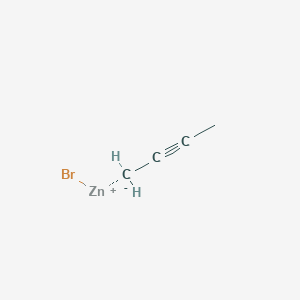
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)

